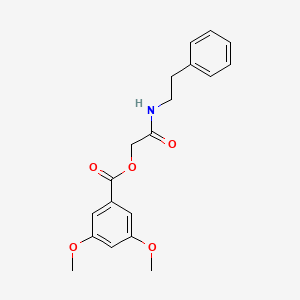

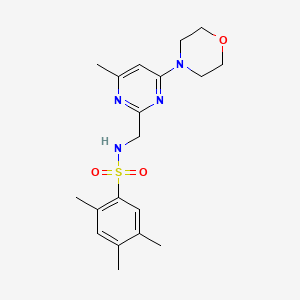

![molecular formula C21H18N4O B2968481 N-(5-咪唑并[1,2-a]嘧啶-2-基-2-甲基苯基)-2-甲基苯甲酰胺 CAS No. 847387-74-0](/img/structure/B2968481.png)

N-(5-咪唑并[1,2-a]嘧啶-2-基-2-甲基苯基)-2-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylbenzamide” is a type of amide-functionalized imidazo[1,2-a]pyrimidine . These compounds have been synthesized and evaluated for their anticancer activity against different human cancer cell lines . They are part of a broader class of nitrogen-containing heterocyclic compounds that have received significant attention due to their role as active pharmacophores .

Synthesis Analysis

The synthesis of these compounds involves propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization . The synthesis of N, N '-unsubstituted α-aminoamidines and ways for their further modification to synthesize new promising imidazo[1,2-a]pyrimidine-containing compounds have also been reported .

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .

科学研究应用

抗肿瘤活性

一系列取代的 3,4-二氢-和 1,2,3,4-四氢-苯并[4,5]咪唑并[1,2-a]嘧啶衍生物被合成,作为开发新的抗肿瘤剂的努力的一部分。这些衍生物针对多种癌细胞系进行了体外测试,一些化合物显示出显着的抗肿瘤活性。例如,某些衍生物在所有测试的细胞系中均表现出良好的体外抗肿瘤活性并具有疾病选择性,证明了它们作为癌症治疗的潜力 (Abdel-Hafez, 2007)。

抗病毒活性

对 2-氨基-3-取代-6-[(E)-1-苯基-2-(N-甲基氨基甲酰基)乙烯基]咪唑并[1,2-a]吡啶的研究表明,这些与查询化合物结构相关的化合物被设计和制备为抗病毒剂,专门针对人类鼻病毒。这些化合物表现出立体选择性合成和显着的抗病毒活性,突出了咪唑并嘧啶衍生物在开发新的抗病毒疗法中的潜力 (Hamdouchi 等,1999)。

抗高血压作用

发现包括 N-(联苯基甲基)咪唑在内的非肽血管紧张素 II 受体拮抗剂是有效的口服活性降压药。这些化合物与早期的系列不同,它们在口服后具有有效的降压作用,表明咪唑衍生物在开发治疗高血压方面具有重要意义 (Carini 等,1991)。

化学合成和改性

对咪唑并[1,2-a]嘧啶衍生物的合成和改性的研究揭示了减少醛氧化酶 (AO) 介导的代谢的策略,从而增强了这些化合物的药学性质。此类研究强调了咪唑并[1,2-a]嘧啶衍生物在药物设计和开发中的适应性和潜力,为 N-(5-咪唑并[1,2-a]嘧啶-2-基-2-甲基苯基)-2-甲基苯甲酰胺提供了一个可应用的框架 (Linton 等,2011)。

作用机制

Target of Action

Imidazo[1,2-a]pyrimidine derivatives have been reported to exhibit a wide range of pharmacological activities , suggesting that they may interact with multiple targets.

Mode of Action

It’s known that imidazo[1,2-a]pyrimidine derivatives can demonstrate different types of molecular mechanisms in the treatment of cancer such as induced cell cycle arrest at the g2/m phase suggesting inhibitory of tubulin polymerization, activation of caspase-3, and inhibition against pi3k/akt/mtor signaling pathway .

Biochemical Pathways

Imidazo[1,2-a]pyrimidine derivatives have been reported to inhibit the pi3k/akt/mtor signaling pathway , which plays a crucial role in cell survival, growth, and proliferation.

Result of Action

Imidazo[1,2-a]pyrimidine derivatives have been reported to exhibit anticancer activity. For example, certain derivatives have shown potent activity against MCF7 and MDA-MB-231 cell lines . .

生化分析

Biochemical Properties

It is known that imidazo[1,2-a]pyrimidines can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions .

Cellular Effects

Some imidazo[1,2-a]pyrimidines have been found to have anticancer activity against different human cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of similar compounds can change over time, depending on factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of N-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-methylbenzamide at different dosages in animal models have not been reported. It is common for the effects of similar compounds to vary with dosage, with threshold effects observed at lower doses and potentially toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins and could potentially affect its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

属性

IUPAC Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O/c1-14-6-3-4-7-17(14)20(26)23-18-12-16(9-8-15(18)2)19-13-25-11-5-10-22-21(25)24-19/h3-13H,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMFJHWIIZJFJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

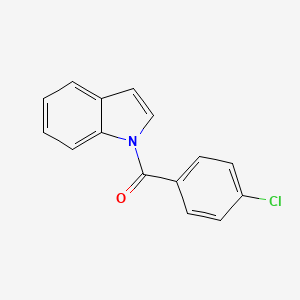

![2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2968398.png)

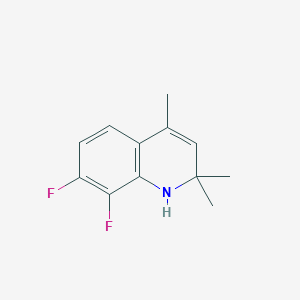

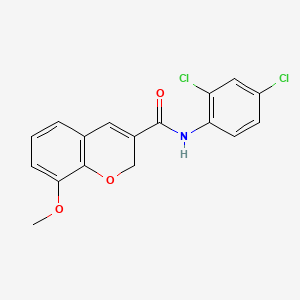

![methyl 3-(9-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}nonanamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2968400.png)

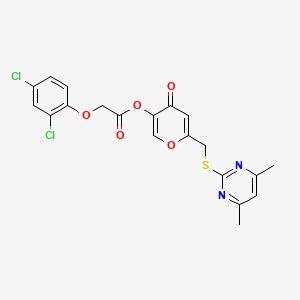

![3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2968402.png)

![2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]oxy}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2968403.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-hydroxypropyl]propanamide](/img/structure/B2968412.png)

![N-(3-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2968418.png)

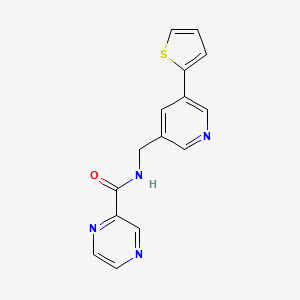

![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2968420.png)